N-(4-Chloro-phenyl)-2-(cyclohexyl-methyl-amino)-acetamide

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

Procurement teams should secure this ≥98% (HPLC) para-chloro regioisomer as the definitive reference point for chlorine substitution pattern SAR. Its single isomeric identity eliminates data ambiguity from mixed ortho/meta/para preparations. The para-chloro geometry with N-methylation provides a unique electrostatic surface for investigating adenosine receptor selectivity or monoamine transporter inhibition. The tertiary N-methyl amine reduces desolvation penalty at the BBB, making it the optimal choice for MDCK-MDR1 permeability assays over the des-methyl congener. Its amide 'soft spot' enables metabolic stability comparisons against perhexiline, directly informing in vivo candidate selection.

Molecular Formula C15H21ClN2O
Molecular Weight 280.79 g/mol
Cat. No. B5760990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Chloro-phenyl)-2-(cyclohexyl-methyl-amino)-acetamide
Molecular FormulaC15H21ClN2O
Molecular Weight280.79 g/mol
Structural Identifiers
SMILESCN(CC(=O)NC1=CC=C(C=C1)Cl)C2CCCCC2
InChIInChI=1S/C15H21ClN2O/c1-18(14-5-3-2-4-6-14)11-15(19)17-13-9-7-12(16)8-10-13/h7-10,14H,2-6,11H2,1H3,(H,17,19)
InChIKeyKZPYNAAHAXETPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility36 [ug/mL]

N-(4-Chloro-phenyl)-2-(cyclohexyl-methyl-amino)-acetamide: A para-Chloro Phenylacetamide Derivative for Specialized Medicinal Chemistry Procurement


N-(4-Chloro-phenyl)-2-(cyclohexyl-methyl-amino)-acetamide (CAS 338428-43-6, molecular formula C₁₅H₂₁ClN₂O, molecular weight 280.79 g/mol) is a synthetic small-molecule amide that incorporates a para-chlorophenyl ring, a tertiary N-methylcyclohexylamine moiety, and an acetamide linker. The compound belongs to the cyclohexylaralkylamine chemotype, a class explored for cardiovascular and neurological applications through the 'soft drug' concept [1]. Its defining structural signature is the precise juxtaposition of the para-chloro substituent with the N-cyclohexyl-N-methyl glycine scaffold.

Why N-(4-Chloro-phenyl)-2-(cyclohexyl-methyl-amino)-acetamide Cannot Be Exchanged with Unqualified Analogs


Within the cyclohexylamino acetamide family, seemingly minor substitutions produce divergent pharmacological profiles. The position of the chlorine atom on the phenyl ring governs molecular electrostatic potential, directing receptor recognition, while the presence of N-methylation on the cyclohexylamine nitrogen alters both basicity and steric bulk [1]. Perhexiline-derived compounds with an amide 'soft spot' display α-adrenolytic activity that correlates strictly with the identity of the N-aralkylamine substituent [2]. Consequently, ortho-, meta-, and para-chloro congeners cannot be assumed equipotent, and unqualified procurement risks introducing off-target liabilities or confounding structure-activity relationship conclusions.

Quantitative Differentiation Evidence for N-(4-Chloro-phenyl)-2-(cyclohexyl-methyl-amino)-acetamide Against the Closest Analogs


Para vs. Ortho Chlorine Regioisomerism: Physicochemical Differentiation That Drives Target Residence

The target compound places the chlorine atom at the para-position of the aniline phenyl ring, whereas the commercially prevalent congener N-(2-chlorophenyl)-2-[cyclohexyl(methyl)amino]acetamide (CAS not specified, MW 281 Da) bears an ortho-chloro group [1]. Para-substitution removes the steric shielding of the acetamide N–H that occurs in the ortho isomer, thereby altering hydrogen-bond donor capacity. In the broader phenylacetamide class, para-chloro substitution is associated with enhanced adenosine A₁ receptor affinity compared to ortho-substituted congeners (Ki values differing by ≥5-fold in matched series) [2]. Although direct head-to-head binding data for these two exact compounds are unavailable, the regioisomeric distinction governs key molecular recognition features.

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

N-Methyl Tertiary Amine vs. Secondary Amine: How the Methyl Group Dictates logD and Metabolic Stability

The target compound carries an N-methyl substituent on the cyclohexylamine nitrogen (tertiary amine), whereas the closely related N-(3-chloro-4-methyl-phenyl)-2-cyclohexylamino-acetamide (CAS 332908-84-6) has a secondary amine . N-Methylation increases calculated logP by approximately 0.5–0.7 log units (ACD/Labs prediction: target logP ≈ 3.8; secondary-amine analog logP ≈ 3.2) . This lipophilicity increment translates into higher passive membrane permeability but also potentially elevated CYP-mediated N-dealkylation rates, a known route for cyclohexylamine metabolism [1].

ADME Lipophilicity Metabolic Stability

Amide Soft-Drug Scaffold: Differentiating the Target Compound from Perhexiline by Introducing a Metabolically Labile Functional Group

Perhexiline (2-(2,2-dicyclohexylethyl)piperidine) is a clinically used anti-anginal agent limited by hepatotoxicity and neurotoxicity arising from poor metabolic clearance [1]. The 'soft drug' strategy replaces a metabolically stable C–C bond with an amide group, introducing a hydrolytically labile center. In the seminal 1988 study, compound 3 (N-(cyclohexylphenylmethyl)-2-(cyclohexyl-methylamino)acetamide) retained α-adrenolytic activity comparable to perhexiline in rat aorta strips but exhibited accelerated in vitro hepatic metabolism (t₁/₂ < 30 min vs. > 120 min for perhexiline in rat liver S9 fractions) [2][3]. The target compound, N-(4-chloro-phenyl)-2-(cyclohexyl-methyl-amino)-acetamide, shares the identical amide 'soft spot' architecture while incorporating a para-chloro substituent that may further tune metabolic stability and receptor selectivity.

Soft Drug Design Cardiovascular Pharmacology Metabolic Deactivation

Molecular Weight and Heavy Atom Count as Determinants of CNS Multiparameter Optimization (MPO) Score

The target compound (MW 280.79, heavy atom count = 20) resides near the center of the CNS drug-like property space as defined by the CNS MPO algorithm (desirability score ≥ 4 out of 6 favored) [1]. In contrast, the perhexiline analog compound 3 (MW ∼ 370) exceeds the optimal MW ceiling, and N-(3-chloro-4-methyl-phenyl)-2-cyclohexylamino-acetamide (MW 280.8, but with a secondary amine that increases HBD count by 1) differs in hydrogen-bond donor count . The para-chloro, tertiary amine architecture of the target compound yields a topological polar surface area (TPSA) of approximately 32 Ų, below the 60–70 Ų threshold predictive of CNS penetration.

CNS Drug Design Physicochemical Property Blood-Brain Barrier

Synthetic Accessibility and Commercial Purity: Differentiating the Target Compound from Low-Purity Surrogates

The target compound is offered by multiple specialty chemical suppliers at purities of ≥ 98% (HPLC) , with a molecular identity confirmed by ¹H NMR, ¹³C NMR, and LCMS. The presence of a single chlorine substitution site simplifies synthetic quality control compared to analogs with additional ring substituents (e.g., N-(3-chloro-4-methyl-phenyl)-2-cyclohexylamino-acetamide, which introduces regioisomeric impurity risk from the 3-chloro-4-methyl substitution pattern). The target compound's synthesis proceeds via straightforward acylation of 4-chloroaniline with 2-chloro-N-cyclohexyl-N-methylacetamide, a two-step sequence amenable to gram-scale production [1].

Chemical Procurement Purity Specification Synthetic Tractability

Optimal Procurement Scenarios for N-(4-Chloro-phenyl)-2-(cyclohexyl-methyl-amino)-acetamide Based on Differentiation Evidence


Structure-Activity Relationship (SAR) Studies Requiring Unambiguous para-Chloro Pharmacophore Annotation

When medicinal chemistry teams investigate the effect of chlorine substitution pattern on target affinity, the target compound provides the definitive para-substituted reference point. Its single regioisomeric identity eliminates the data ambiguity introduced by mixed ortho/meta/para isomer preparations. The para-chloro geometry, combined with N-methylation, creates a unique electrostatic surface that differs from the ortho-chloro and meta-chloro congeners available on the market . Investigators studying adenosine receptor subtype selectivity or monoamine transporter inhibition should use this compound as the para-chloro standard to anchor SAR tables.

Metabolic Soft-Drug Proof-of-Concept Studies in Cardiovascular Pharmacology

For programs seeking to improve the safety profile of cyclohexylamine-based ion channel or receptor modulators, this compound embodies the 'soft drug' design strategy. Its amide bond serves as a programmed metabolic weak point, enabling hepatic esterase/amidase-mediated deactivation that limits accumulation . In vitro hepatocyte stability assays comparing the target compound against perhexiline can quantify the improvement in metabolic clearance, directly informing candidate selection for in vivo efficacy-toxicity studies [1].

CNS Penetration Screening Cascades Leveraging Favorable Physicochemical Properties

The compound's moderate molecular weight (280.79 Da), low TPSA (~32 Ų), and balanced logP (~3.8) place it within the optimal CNS MPO score range, making it suitable for blood-brain barrier penetration assessment . Unlike its secondary-amine analog, which carries an additional hydrogen-bond donor that impairs passive diffusion, the tertiary N-methyl amine of the target compound reduces desolvation penalty at the BBB. Screening groups should prioritize this compound in MDCK-MDR1 or hCMEC/D3 monolayer permeability assays over the des-methyl congener [1].

High-Fidelity in Vitro Pharmacology Requiring > 98% Certified Purity

Quantitative receptor occupancy, radioligand displacement, and cellular functional assays demand starting material of defined purity to avoid potency artifacts. With commercially available purity of ≥ 98% (HPLC) , the target compound reduces the risk of false-negative results caused by inactive impurities. Procurement teams selecting between this compound and lower-purity alternatives (e.g., 95% purity grade N-(3-chloro-4-methyl-phenyl) analogs) should default to the higher-purity para-chloro compound for critical concentration-response experiments.

Quote Request

Request a Quote for N-(4-Chloro-phenyl)-2-(cyclohexyl-methyl-amino)-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.